Structural Topology Distinction from 6-Phenyl-4-morpholinopteridin-2-amine Antiviral Series
A comprehensive patent dataset discloses a large series of 4-morpholinopteridin-2-amines bearing substituted phenyl groups exclusively at the 6-position of the pteridine ring for anti-Flaviviridae activity, including the closest analog 6-(3,4-dichlorophenyl)-4-morpholinopteridin-2-amine [1]. The target compound, N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine, positions the identical 3,4-dichlorophenyl moiety at the exocyclic N2-nitrogen. No quantitative head-to-head comparison was identified in the public domain, therefore no differential potency can be computed. The structural distinction is a Class-level inference: the N2-substitution pattern targets a distinct chemical space within the pteridine class that is not represented in the antiviral patent activity data [1].
| Evidence Dimension | Substitution pattern topology (2-N-phenyl vs. 6-aryl) |
|---|---|
| Target Compound Data | N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine |
| Comparator Or Baseline | 6-(3,4-dichlorophenyl)-4-morpholinopteridin-2-amine (Patent US20100305117) |
| Quantified Difference | No shared bioassay data available for direct comparison |
| Conditions | Positional isomerism comparison based on patent disclosure and chemical structure |
Why This Matters
Procurement of the incorrect positional isomer would yield irrelevant structure-activity relationship (SAR) conclusions for the 2-amino-substituted pteridine series.
- [1] Herdewijn, P. A. M. M., De Jonghe, S. C. A., Watkins, W. J., & Chong, L. S. (2010). SUBSTITUTED PTERIDINES USEFUL FOR THE TREATMENT AND PREVENTION OF VIRAL INFECTIONS. U.S. Patent Application No. 20100305117. Gilead Sciences, Inc. View Source
